molecular formula C12H13N3O2S B2844733 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid CAS No. 1485739-36-3

1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid

Cat. No. B2844733
CAS RN: 1485739-36-3
M. Wt: 263.32
InChI Key: WHNRXUYFYVCDNG-UHFFFAOYSA-N
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Description

The compound “1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thieno[2,3-d]pyrimidin-4-yl group, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)thiazol-2-yl)benzamide, was synthesized through a series of reactions involving 1-H-pyrazole-3-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidine ring and the thieno[2,3-d]pyrimidin-4-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and the thieno[2,3-d]pyrimidin-4-yl group. For instance, a similar compound, 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)thiazol-2-yl)benzamide, exhibited excellent FLT3 and CDK inhibition and antiproliferative activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could contribute to its three-dimensional structure and stereochemistry .

Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structure have shown antimicrobial activity against strains of Bacillus subtilis bacteria and Candida albicans fungi . This suggests that “1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid” could potentially be used in the development of new antimicrobial agents.

Adenosine A2A Receptor Antagonists

Similar compounds have been proposed as adenosine A2A receptor antagonists . These receptors play a crucial role in the central nervous system and cardiovascular function, suggesting potential applications in treating related disorders.

Acetyl-CoA Carboxylase Inhibitors

Related structures have also been found to be acetyl-CoA carboxylase inhibitors . Acetyl-CoA carboxylase is an enzyme involved in fatty acid synthesis, indicating potential applications in metabolic research and treatment of related disorders.

Antioxidant Properties

Studies of the antioxidant properties of several 6-hetarylthieno[2,3-d]pyrimidines have discovered similar compounds with antimicrobial activity . This suggests potential applications in the development of antioxidants.

Antiviral Properties

Some 6-hetarylthieno[2,3-d]pyrimidines have shown antiviral properties , indicating potential applications in antiviral drug development.

Drug Discovery

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Compounds with similar structures have shown promise in the treatment of various diseases .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its molecular weight (263.32 g/mol) and predicted density (1.442±0.06 g/cm3) suggest it may have reasonable bioavailability . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is currently unavailable .

properties

IUPAC Name

1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-5-8-10(13-6-14-11(8)18-7)15-4-2-3-9(15)12(16)17/h5-6,9H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNRXUYFYVCDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid

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